Phenanthrene-9-thiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-9-thiocarboxamide is an organic compound with the molecular formula C15H11NS It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where a thiocarboxamide group is attached at the 9th position of the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-9-thiocarboxamide can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxylic acid with thionyl chloride to form phenanthrene-9-thiocarbonyl chloride, which is then treated with ammonia to yield this compound. The reaction conditions typically involve:
Thionyl chloride: as a reagent
Ammonia: as a nucleophile
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols.
Substitution: The thiocarboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products:
Oxidation: Phenanthrene-9-sulfoxide, phenanthrene-9-sulfone.
Reduction: Phenanthrene-9-thiol.
Scientific Research Applications
Phenanthrene-9-thiocarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of phenanthrene-9-thiocarboxamide involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity. The thiocarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science.
Comparison with Similar Compounds
Phenanthrene-9-thiocarboxamide can be compared with other similar compounds, such as:
Anthracene-9-thiocarboxamide: Similar structure but with an anthracene core.
4′-Methylbiphenyl-4-thiocarboxamide: Contains a biphenyl core with a thiocarboxamide group.
Pyrrole-2-thiocarboxamide: Features a pyrrole ring with a thiocarboxamide group.
Uniqueness: this compound is unique due to its phenanthrene core, which provides a rigid, planar structure that can interact with various molecular systems
Properties
CAS No. |
1347815-05-7 |
---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
phenanthrene-9-carbothioamide |
InChI |
InChI=1S/C15H11NS/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H2,16,17) |
InChI Key |
IHRUNXUYYLHFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.